4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a pyrido[3,4-d]pyrimidine moiety, a piperazine ring, and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. The key steps include:
Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: This step involves nucleophilic substitution reactions where the piperazine moiety is introduced.
Incorporation of the oxane ring: This is typically done through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and oxane rings.
Reduction: Reduction reactions can occur at the pyrimidine and pyrido[3,4-d]pyrimidine rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the pyrido[3,4-d]pyrimidine and oxane rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-15-25-19-13-22-5-2-17(19)21(26-15)28-8-6-27(7-9-28)20-12-18(23-14-24-20)16-3-10-29-11-4-16/h2,5,12-14,16H,3-4,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVLEWPDAXBJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC=NC(=C4)C5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.